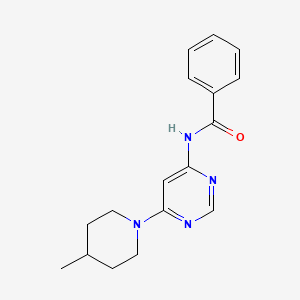

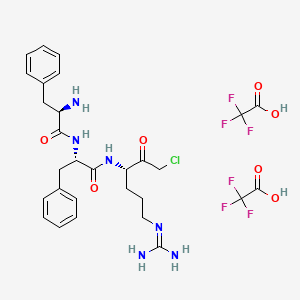

N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Novel antagonist of Gli-SUFU; High Quality Biochemicals for Research Uses

Applications De Recherche Scientifique

Capillary Electrophoresis of Related Substances : A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds structurally similar to N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide. This method is valuable for quality control in pharmaceuticals (Ye et al., 2012).

Cholinesterase and Aβ-Aggregation Inhibitors : Research into 2,4-disubstituted pyrimidines, which include derivatives of N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide, has shown potential in the treatment of Alzheimer's Disease. These compounds inhibit cholinesterase and amyloid-β (Aβ) aggregation, key factors in Alzheimer's pathology (Mohamed et al., 2011).

Histone Deacetylase Inhibition : A compound structurally related to N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide, named MGCD0103, was found to be a selective histone deacetylase inhibitor. This compound has demonstrated potential in blocking cancer cell proliferation and is under clinical trials as an anticancer drug (Zhou et al., 2008).

KCNQ2/Q3 Potassium Channel Openers : Studies on N-pyridyl benzamide and pyrimidine derivatives have led to the discovery of compounds that activate KCNQ2/Q3 potassium channels. These findings are significant in the treatment of epilepsy and pain (Amato et al., 2011).

Metabolism of Flumatinib : Research on the metabolism of flumatinib, a tyrosine kinase inhibitor, which shares structural similarities with N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide, provides insights into its pharmacokinetics in chronic myelogenous leukemia patients. This study is crucial for understanding the drug's effectiveness and safety (Gong et al., 2010).

Antibacterial and Cytotoxic Activity : Derivatives of 6-oxopyrimidin-1(6H)-yl benzamide, closely related to the compound , have been synthesized and shown to possess considerable antibacterial and cytotoxic activities (Devarasetty et al., 2016).

Pyrimidine Derivatives in Heterocyclic Chemistry : The study of N-([1]benzofuro[3,2-d]pyrimidin-4-yl)formamidines and related pyrimidine derivatives plays a significant role in heterocyclic chemistry, contributing to the development of new compounds with potential applications (Okuda et al., 2012).

Antibacterial and Antioxidant Activities : Synthesis of 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido (2, 3-d) pyrimidin-4-amine demonstrated mild to moderate antibacterial and antioxidant activities, highlighting the therapeutic potential of pyrimidine derivatives (Maheswaran et al., 2012).

Propriétés

IUPAC Name |

N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-13-7-9-21(10-8-13)16-11-15(18-12-19-16)20-17(22)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3,(H,18,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWAUKDDNKSIJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: The ML340 continuous miner offers several advantages for coal mining: [, ]

- Improved Resource Recovery: It enhances resource recovery in short-wall mining, particularly in extracting dull coal. []

- Increased Production: It contributes to increased coal production, addressing the imbalance between mining and digging. []

- Stable Performance: Tests in the Shanxi ore district demonstrated the ML340's reliable and consistent performance. []

- Adaptability: The machine exhibits strong adaptability to different mining conditions. []

A: The development and deployment of the first ML340 continuous miner in China provided valuable experience and highlighted areas for improvement in future designs. [] While specific challenges were not detailed in the abstracts, the research emphasizes the importance of learning from the ML340's testing phase to guide future continuous miner development in the country. []

A: With the increasing demand for continuous miners, especially in the context of declining longwall mining operations, domestic production of such machinery is crucial for China. [] Building local expertise in continuous miner technology can reduce reliance on foreign suppliers and support the growth of the Chinese mining industry. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B560386.png)

![2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B560387.png)

![2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid](/img/structure/B560388.png)

![2,6-Dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine](/img/structure/B560392.png)

![(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol](/img/structure/B560394.png)

![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B560396.png)

![4-Ethyl-5-methyl-5,6-dihydro-[1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B560400.png)

![(2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide](/img/structure/B560402.png)